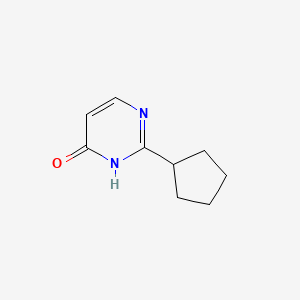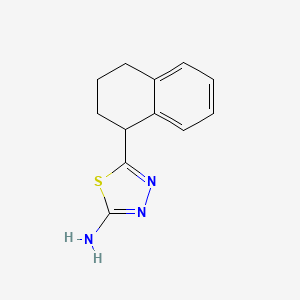
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 1,2,3,4-Tetrahydronaphthalen-1-yl part of the molecule is a polycyclic aromatic hydrocarbon, while the 1,3,4-thiadiazol-2-amine is a heterocyclic compound containing nitrogen and sulfur .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the amine and thiadiazole groups. These groups can participate in a variety of reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group could make it a base, and the aromatic rings could contribute to its stability and reactivity .Aplicaciones Científicas De Investigación
Biological Activities and Molecular Interactions
- The 1,3,4-thiadiazole core, a component of 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine, has been explored for its pharmacological properties. Schiff bases derived from this compound have shown significant biological activities, including DNA protective ability and antimicrobial effects. Specifically, certain derivatives displayed strong activity against S. epidermidis and cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231. Molecular docking studies have been used to understand the anti-cancer and anti-bacterial properties of these compounds (Gür et al., 2020).
Crystallographic and Quantum Theoretical Analysis
- Structural analysis using X-ray crystallography and Quantum Theory of Atoms in Molecules (QTAIM) has been conducted on derivatives of 1,3,4-thiadiazole. This research offers insights into the orientation of amino groups in these structures and the significance of noncovalent interactions in stabilizing the crystal structures. Such studies are crucial for understanding the molecular properties of these compounds (El-Emam et al., 2020).
Synthesis and Biological Activity Exploration
- Research has been conducted on the synthesis of various 1,3,4-thiadiazole derivatives using microwave-assisted techniques. These compounds have been evaluated for their biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. Such studies are essential for discovering new therapeutic agents (Kamotra et al., 2007).
Molecular Cocrystals Analysis
- The formation of molecular cocrystals involving 1,3,4-thiadiazole derivatives has been studied, revealing complex hydrogen bonding interactions. This research is important for understanding the molecular assembly and potential applications of these compounds in various fields (Smith & Lynch, 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine is the serotonin 7 receptor (5-HT7) . The 5-HT7 receptor is a member of the serotonin receptor family that binds serotonin, a neurotransmitter that regulates mood, appetite, and sleep. This receptor plays a significant role in the regulation of circadian rhythms and thermoregulation.
Mode of Action
this compound interacts with its target, the 5-HT7 receptor, by acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT7 receptor, activating it and leading to a series of events within the cell.
Biochemical Pathways
Upon activation of the 5-HT7 receptor, there is an increase in cyclic adenosine monophosphate (cAMP) inside the cell . This increase in cAMP levels triggers a cascade of events leading to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in their activity and ultimately affecting cellular function.
Result of Action
The activation of the 5-HT7 receptor by this compound leads to a variety of cellular effects. For example, in a study on rats, it was found to exert anti-ulcer effects in an indomethacin-induced gastric ulcer model . This suggests that the compound may have potential therapeutic applications in the treatment of gastric ulcers.
Análisis Bioquímico
Biochemical Properties
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with the 5-hydroxytryptamine receptor 7 (5-HT7), which is involved in neurotransmission and has implications in neurological disorders . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to either inhibition or activation of the biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving pancreatic tumor cells, derivatives of this compound have been shown to induce cell death via mitochondrial superoxide production and caspase activation . This indicates its potential role in modulating apoptosis and cellular stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to act as an agonist for sigma-2 receptors, which are implicated in cell proliferation and apoptosis . The binding of this compound to sigma-2 receptors triggers a cascade of intracellular events, including the generation of reactive oxygen species (ROS) and activation of caspases, leading to programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its anti-ulcer effects via 5-HT7 receptor activation are sustained over a period of hours in rat models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as anti-ulcerogenic properties . At higher doses, there may be toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. The threshold effects and safe dosage ranges need to be carefully determined through comprehensive animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination from the body . The compound’s metabolism may also affect metabolic flux and levels of various metabolites, influencing overall cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, its uptake in pancreatic tumor cells occurs partially through endocytosis . The compound’s localization and accumulation in specific tissues can significantly impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies using fluorescent derivatives of this compound have shown that it predominantly localizes in the endoplasmic reticulum and lysosomes . This localization is essential for its role in inducing apoptosis and modulating cellular stress responses.
Propiedades
IUPAC Name |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-12-15-14-11(16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVINPKTSLZDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342137-94-3 | |
| Record name | 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



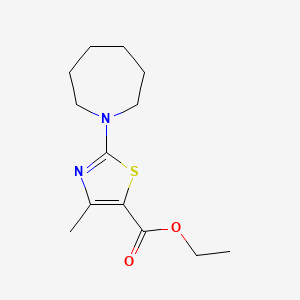
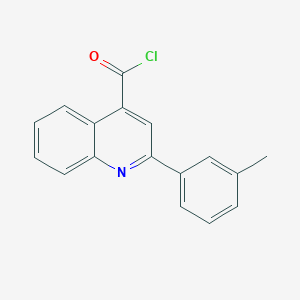
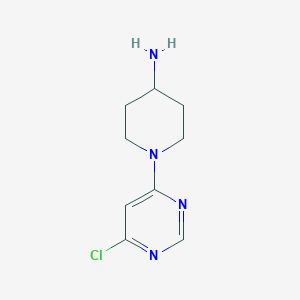
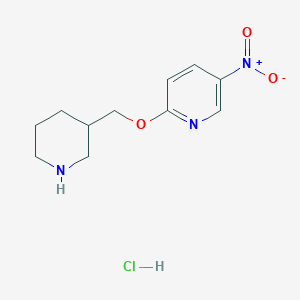


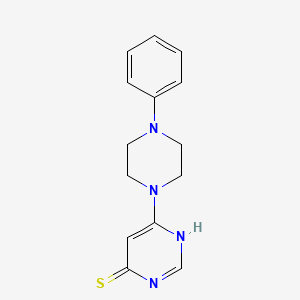

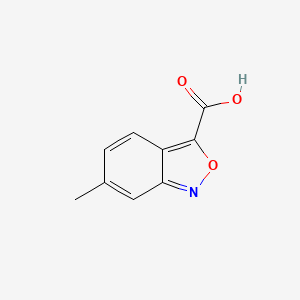
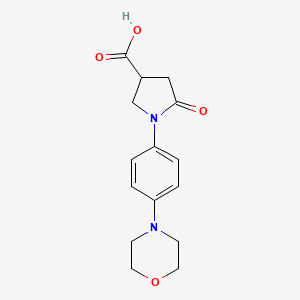
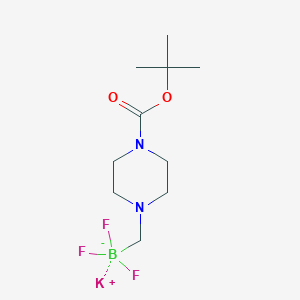
![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)
